molecular formula C10H9NO3S B3000274 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid CAS No. 851288-83-0

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B3000274
CAS No.: 851288-83-0
M. Wt: 223.25
InChI Key: QIKZKJFWFMPDKH-UHFFFAOYSA-N
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Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid is a novel organic molecule that has gained significant popularity in scientific research and various industries due to its exceptional physical, chemical, and biological properties. This compound is known for its unique structure, which includes a carbamothioyl group and a hydroxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid typically involves the condensation reaction of an α-methylene carbonyl compound with an α-cyano ester in the presence of sulfur. . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like ammonium acetate. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsdry solvent (e.g., tetrahydrofuran), low temperature (0-25°C).

    Substitution: Nucleophiles such as amines or thiols; conditionssolvent (e.g., ethanol), mild heating (40-60°C).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted carbamothioyl derivatives.

Scientific Research Applications

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, which exhibit various pharmacological properties.

    Indole derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.

Uniqueness

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid is unique due to its combination of a carbamothioyl group and a hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKZKJFWFMPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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